molecular formula C7H12Cl2N4S B1396814 (2-Ethylimidazo[2,1-b][1,3,4]thiadiazol-6-yl)methanamine dihydrochloride CAS No. 1332528-48-9

(2-Ethylimidazo[2,1-b][1,3,4]thiadiazol-6-yl)methanamine dihydrochloride

Cat. No.: B1396814
CAS No.: 1332528-48-9
M. Wt: 255.17 g/mol
InChI Key: QFMVRLUSMNPWFL-UHFFFAOYSA-N
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Description

(2-Ethylimidazo[2,1-b][1,3,4]thiadiazol-6-yl)methanamine dihydrochloride is a chemical compound with the molecular formula C7H11N4Cl2S. This compound is known for its unique structure, which includes an imidazo-thiadiazole ring system. It is used in various scientific research applications due to its interesting chemical properties.

Scientific Research Applications

(2-Ethylimidazo[2,1-b][1,3,4]thiadiazol-6-yl)methanamine dihydrochloride is utilized in a wide range of scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and chemical processes.

Safety and Hazards

The safety information for [(2-Ethylimidazo[2,1-b][1,3,4]thiadiazol-6-yl)-methyl]amine dihydrochloride indicates that it is classified as a combustible solid . The flash point is not applicable . As with all chemicals, it should be handled with appropriate safety measures to prevent any harm.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2-Ethylimidazo[2,1-b][1,3,4]thiadiazol-6-yl)methanamine dihydrochloride typically involves the reaction of 2-ethylimidazole with thiadiazole derivatives under controlled conditions. The reaction is carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product. The reaction conditions, such as temperature and pH, are carefully monitored to ensure high yield and purity of the compound.

Industrial Production Methods

In an industrial setting, the production of this compound involves large-scale synthesis using automated reactors. The process is optimized for efficiency, with continuous monitoring of reaction parameters to maintain consistent quality. The final product is purified using techniques such as crystallization or chromatography to remove any impurities.

Chemical Reactions Analysis

Types of Reactions

(2-Ethylimidazo[2,1-b][1,3,4]thiadiazol-6-yl)methanamine dihydrochloride undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the chlorine atoms are replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles like amines, thiols, or alcohols are used in substitution reactions.

Major Products

The major products formed from these reactions include sulfoxides, sulfones, and various substituted derivatives, depending on the specific reagents and conditions used.

Mechanism of Action

The mechanism of action of (2-Ethylimidazo[2,1-b][1,3,4]thiadiazol-6-yl)methanamine dihydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets are still under investigation, but preliminary studies suggest that it may interfere with cellular signaling pathways and metabolic processes.

Comparison with Similar Compounds

Similar Compounds

  • (2-Methylimidazo[2,1-b][1,3,4]thiadiazol-6-yl)methanamine hydrochloride
  • (3-Methylimidazo[2,1-b]thiazol-6-yl)methanamine hydrochloride
  • 1-(4-Isopropyl-1,2,3-thiadiazol-5-yl)methanamine hydrochloride

Uniqueness

(2-Ethylimidazo[2,1-b][1,3,4]thiadiazol-6-yl)methanamine dihydrochloride is unique due to its specific ethyl substitution on the imidazo-thiadiazole ring. This structural feature imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications.

Properties

IUPAC Name

(2-ethylimidazo[2,1-b][1,3,4]thiadiazol-6-yl)methanamine;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H10N4S.2ClH/c1-2-6-10-11-4-5(3-8)9-7(11)12-6;;/h4H,2-3,8H2,1H3;2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QFMVRLUSMNPWFL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=NN2C=C(N=C2S1)CN.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H12Cl2N4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

255.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(2-Ethylimidazo[2,1-b][1,3,4]thiadiazol-6-yl)methanamine dihydrochloride
Reactant of Route 2
(2-Ethylimidazo[2,1-b][1,3,4]thiadiazol-6-yl)methanamine dihydrochloride
Reactant of Route 3
(2-Ethylimidazo[2,1-b][1,3,4]thiadiazol-6-yl)methanamine dihydrochloride
Reactant of Route 4
(2-Ethylimidazo[2,1-b][1,3,4]thiadiazol-6-yl)methanamine dihydrochloride
Reactant of Route 5
(2-Ethylimidazo[2,1-b][1,3,4]thiadiazol-6-yl)methanamine dihydrochloride
Reactant of Route 6
Reactant of Route 6
(2-Ethylimidazo[2,1-b][1,3,4]thiadiazol-6-yl)methanamine dihydrochloride

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